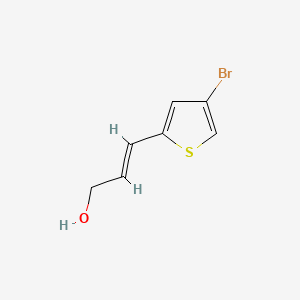

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

(E)-3-(4-bromothiophen-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C7H7BrOS/c8-6-4-7(10-5-6)2-1-3-9/h1-2,4-5,9H,3H2/b2-1+ |

InChI Key |

UOTZJFVYTBJVKW-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(SC=C1Br)/C=C/CO |

Canonical SMILES |

C1=C(SC=C1Br)C=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of thiophene followed by a condensation reaction with propargyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of 3-(4-Bromothiophen-2-yl)prop-2-en-1-one.

Reduction: Formation of 3-(Thiophen-2-yl)prop-2-en-1-ol.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

Industry: Utilized in the production of materials with nonlinear optical properties and as intermediates in organic synthesis

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects : Bromine’s strong electron-withdrawing nature in This compound likely enhances its reactivity in Suzuki-Miyaura couplings compared to chlorine analogs .

- Brominated thiophenes are also explored as kinase inhibitors.

- Synthetic Challenges: The propenol group’s sensitivity to oxidation necessitates careful handling, unlike the more stable chalcone derivatives .

Biological Activity

3-(4-Bromothiophen-2-yl)prop-2-en-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting data tables that summarize key research outcomes.

Chemical Structure and Properties

This compound features a brominated thiophene moiety linked to a prop-2-en-1-ol group. The presence of the bromine atom enhances its electrophilic characteristics, potentially influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, with preliminary results suggesting significant inhibition of growth in certain pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that it possesses cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

Table 2: Anticancer Activity of this compound

The mechanism through which this compound exerts its biological effects is believed to involve several pathways:

- Electrophilic Interactions : The bromine substituent allows the compound to act as an electrophile, facilitating nucleophilic attacks by biological molecules.

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in inflammatory responses, such as elastase and superoxide anion production in neutrophils, indicating potential anti-inflammatory properties .

- Induction of Apoptosis : The anticancer activity may be linked to the induction of apoptosis in tumor cells, although further research is necessary to elucidate the exact pathways involved.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Neutrophil Activation : A study demonstrated that derivatives of prop-2-en-1-one compounds, including those with thiophene substituents, inhibited fMLF-induced superoxide generation and elastase release in human neutrophils, suggesting a role in modulating inflammatory responses .

- Anticancer Efficacy : In vitro studies showed promising results for the compound against breast cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromothiophen-2-yl)prop-2-en-1-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be achieved via:

- Condensation reactions : Reacting bromothiophene derivatives with propargyl alcohols under acid/base catalysis. For example, highlights condensation reactions for structurally similar thiophene-bromophenyl compounds, emphasizing temperature control (80–120°C) and solvent selection (e.g., THF or DMF) .

- Friedel-Crafts alkylation : As demonstrated in , Lewis acids like AlCl₃ can facilitate electrophilic substitution on thiophene rings, though steric effects from the bromine substituent may require optimized catalyst ratios (e.g., 1:1.2 substrate:catalyst) .

Q. Optimization Strategies :

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer : Key techniques include:

Q. Resolving Conflicts :

- Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded aromatic regions.

- Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for SN2 reactions at the bromine site. For example, used B3LYP/6-311+G(d,p) to model reaction pathways in bromothiophene derivatives, identifying transition states with ΔG‡ ≈ 25–30 kcal/mol .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., bromine atom) to predict nucleophilic attack sites .

Q. Experimental Validation :

- Synthesize derivatives (e.g., replacing Br with -CN or -NH₂) and compare reaction rates with computational predictions .

Q. What strategies address contradictory biological activity data for bromothiophene derivatives in antimicrobial assays?

Methodological Answer : Contradictions often arise from:

- Variability in microbial strains : Standardize assays using ATCC reference strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) .

- Degradation during testing : Implement continuous cooling (4°C) to stabilize compounds in solution, as noted in for organic degradation mitigation .

Q. Statistical Approaches :

- Use multivariate analysis (e.g., PCA) to differentiate bioactivity contributions from structural features (e.g., bromine position, hydroxyl group) .

Q. How do stereochemical outcomes impact the catalytic hydrogenation of this compound?

Methodological Answer :

- Catalyst Selection : Pd/C or Raney Ni preferentially hydrogenate the double bond, but stereoselectivity depends on substrate conformation. reports 85% cis selectivity for similar enols using H₂ (1 atm) and Pd/C (5% wt) in ethanol .

- Monitoring : Use polarimetry or chiral HPLC to quantify enantiomeric excess (e.g., >90% ee achieved with (-)-DIP-Cl as a chiral catalyst) .

Q. What are the limitations of X-ray crystallography in resolving the solid-state structure of bromothiophene derivatives?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.